molecular formula C6H8F3NO2S B13474809 rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide

rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide

Cat. No.: B13474809
M. Wt: 215.20 g/mol
InChI Key: QRCWEBKFJYKMTG-CRCLSJGQSA-N
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Description

rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group and the presence of sulfur and nitrogen atoms within its bicyclic framework. The compound’s structure imparts significant strain, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

The synthesis of rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione typically involves multiple steps, starting from simpler precursors. The synthetic route often includes the formation of the bicyclic core through cyclization reactions, followed by the introduction of the trifluoromethyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur or nitrogen-containing products.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the bicyclic ring, often using reagents like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the sulfur or nitrogen atoms or the trifluoromethyl group.

Scientific Research Applications

rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione has several scientific research applications:

    Chemistry: The compound is used as a model system to study the effects of ring strain and the reactivity of bicyclic systems.

    Biology: It serves as a probe to investigate the interactions of sulfur and nitrogen-containing compounds with biological macromolecules.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to active sites or allosteric sites, modulating the activity of the target. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione include other bicyclic systems with sulfur and nitrogen atoms, such as:

    (1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane: Similar in structure but lacks the lambda6-thia group.

    rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride: Contains an oxygen atom instead of sulfur, leading to different reactivity and properties. The uniqueness of rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C6H8F3NO2S

Molecular Weight

215.20 g/mol

IUPAC Name

(1R,5R)-1-(trifluoromethyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide

InChI

InChI=1S/C6H8F3NO2S/c7-6(8,9)5-2-10-1-4(5)13(11,12)3-5/h4,10H,1-3H2/t4-,5+/m0/s1

InChI Key

QRCWEBKFJYKMTG-CRCLSJGQSA-N

Isomeric SMILES

C1[C@H]2[C@@](CN1)(CS2(=O)=O)C(F)(F)F

Canonical SMILES

C1C2C(CN1)(CS2(=O)=O)C(F)(F)F

Origin of Product

United States

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